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Compound of Interest

Compound Name: Danoprevir

Cat. No.: B1684564 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

danoprevir in combination therapy experiments.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of danoprevir in combination therapy?

The approved regimen in China for treatment-naïve, non-cirrhotic adults with HCV genotype 1b

is danoprevir 100 mg twice daily, co-administered with ritonavir 100 mg twice daily,

peginterferon alfa-2a (180 µg once weekly), and ribavirin (1000 mg/day for bodyweight <75 kg

or 1200 mg/day for ≥75 kg).[1] In clinical trials, various dosages have been explored, including

interferon-free regimens. For example, a study of an all-oral combination used danoprevir at

doses ranging from 100 mg every 8 hours to 900 mg twice daily with RG7128.

Q2: Why is ritonavir co-administered with danoprevir?

Danoprevir is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes

the drug.[2] Ritonavir is a potent inhibitor of CYP3A4.[2] By inhibiting this enzyme, ritonavir

"boosts" the plasma concentrations of danoprevir, allowing for lower or less frequent dosing of

danoprevir while maintaining therapeutic levels.[2][3] Co-administration of 100 mg of ritonavir

every 12 hours with a single 100 mg dose of danoprevir has been shown to increase the

danoprevir area under the plasma concentration-time curve (AUC) by approximately 5.5-fold

and the maximum plasma concentration (Cmax) by about 3.2-fold.[2]
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Q3: What should I do if a patient experiences adverse events?

Many of the adverse events reported in clinical trials of danoprevir in combination with

peginterferon and ribavirin, such as anemia, fatigue, and fever, are characteristic of interferon-

based therapy.[1] Management of these events often involves dose reduction or discontinuation

of the interferon or ribavirin components. For interferon-free regimens, adverse events have

been reported to be generally well-tolerated.[4] Close monitoring of patients is crucial. If severe

adverse events occur, discontinuation of the entire regimen should be considered.

Q4: Are there any specific dosage adjustments for patients with renal impairment?

Specific dosage adjustment guidelines for danoprevir in patients with renal impairment are not

well-established in the provided search results. However, for many direct-acting antivirals

(DAAs), no dose adjustment is required in mild to moderate renal impairment. For patients with

severe renal impairment or end-stage renal disease, consultation with a specialist is

recommended. Since danoprevir is primarily metabolized by the liver, significant dose

adjustments for renal impairment may not be necessary, but caution and close monitoring are

advised.

Q5: How should the danoprevir dose be adjusted in patients with hepatic impairment?

Danoprevir is contraindicated in patients with decompensated liver disease (Child-Pugh Class

B or C).[5] For patients with mild hepatic impairment (Child-Pugh Class A), specific dose

adjustment guidelines for danoprevir are not provided in the search results. As with other

protease inhibitors that are extensively metabolized by the liver, caution should be exercised,

and close monitoring of liver function is recommended.
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Issue Potential Cause Recommended Action

Sub-therapeutic Danoprevir

Levels

- Poor adherence- Co-

administration with a potent

CYP3A4 inducer (e.g.,

rifampin, St. John's Wort)

- Reinforce the importance of

adherence to the dosing

schedule.- Review all

concomitant medications.

Discontinue CYP3A4 inducers

if possible. If not, consider an

alternative antiviral therapy.

Elevated Danoprevir Levels

- Co-administration with a

potent CYP3A4 inhibitor (other

than the prescribed ritonavir).-

Co-administration with an

OATP1B1/3 inhibitor (e.g.,

cyclosporine).[6]

- Review all concomitant

medications. Avoid co-

administration with other

potent CYP3A4 or OATP1B1/3

inhibitors.- If co-administration

is necessary, consider a dose

reduction of danoprevir and/or

the interacting drug and

increase monitoring for

adverse events.

Virologic Breakthrough

- Development of drug

resistance.- Sub-optimal drug

exposure.

- Perform resistance testing to

identify mutations in the

NS3/4A protease gene.-

Evaluate patient adherence

and potential drug-drug

interactions that may be

lowering danoprevir

concentrations.

Elevated Liver Enzymes

(ALT/AST)

- Drug-induced liver injury.-

Underlying liver disease

progression.

- Monitor liver function tests

regularly.- For significant

elevations, consider

interrupting or discontinuing

treatment and investigate the

underlying cause.
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Table 1: Pharmacokinetic Interactions of Ritonavir-Boosted Danoprevir with Other Drugs

Co-administered

Drug

Effect on Danoprevir

Pharmacokinetics

Effect on Co-

administered Drug

Pharmacokinetics

Recommendation

Ritonavir (100 mg

every 12 hours)

↑ AUC (~5.5-fold)↑

Cmax (~3.2-fold)[2]
-

Standard boosting

agent for danoprevir.

Cyclosporine

(OATP1B1/3 inhibitor)

Substantial increase

in exposure[6]

Lesser impact on

ritonavir exposure[6]

Co-administration

should be undertaken

with appropriate

precautions and close

monitoring.[6]

Ravidasvir

↑ Cmax (1.71-fold)↑

AUC0-12 (2.33-fold)

[7]

↑ Cmin,ss (2.92-fold)↑

AUCτ (1.99-fold)[7]

No significant

changes in ritonavir

exposure were

observed. The

combination was well-

tolerated in studies.[7]

Experimental Protocols
Protocol: Evaluation of the Pharmacokinetic Interaction Between Danoprevir and Ritonavir

This protocol is based on a clinical drug-drug interaction study.[2]

Study Design: A crossover study in healthy volunteers.

Treatment Arms:

Period 1: Single oral dose of danoprevir 100 mg alone.

Period 2: Single oral dose of danoprevir 100 mg on the first day of a 10-day course of

ritonavir 100 mg every 12 hours.

Period 3: Single oral dose of danoprevir 100 mg on the last day of a 10-day course of

ritonavir 100 mg every 12 hours.
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Pharmacokinetic Sampling:

Serial blood samples are collected at pre-defined time points before and after each

danoprevir dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-

dose).

Bioanalytical Method:

Plasma concentrations of danoprevir and ritonavir are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

Non-compartmental analysis is used to calculate pharmacokinetic parameters, including

AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum

Concentration), and t1/2 (half-life).

Geometric mean ratios and 90% confidence intervals are calculated to assess the

magnitude of the drug-drug interaction.
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Caption: Mechanism of action of danoprevir in inhibiting HCV replication.
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Caption: Workflow for managing potential drug-drug interactions with danoprevir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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